molecular formula C20H22ClN3O B5150261 5-[(4-methyl-1-piperazinyl)carbonyl]-5H-dibenzo[b,f]azepine hydrochloride

5-[(4-methyl-1-piperazinyl)carbonyl]-5H-dibenzo[b,f]azepine hydrochloride

Cat. No. B5150261
M. Wt: 355.9 g/mol
InChI Key: YRVVXGMFQWMWKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-methyl-1-piperazinyl)carbonyl]-5H-dibenzo[b,f]azepine hydrochloride, also known as clozapine, is an atypical antipsychotic medication that is used to treat schizophrenia. It was first synthesized in 1958 by Paul Charpentier and Emile Fourneau at Rhône-Poulenc laboratories in France. Clozapine is unique among antipsychotic drugs in that it has a lower propensity to cause extrapyramidal side effects, such as tardive dyskinesia, which are often associated with other antipsychotic medications.

Mechanism of Action

Clozapine works by blocking the activity of dopamine receptors in the brain, particularly the D4 receptor. It also blocks the activity of serotonin receptors, particularly the 5-HT2A receptor. This dual mechanism of action is thought to contribute to its efficacy in treating schizophrenia.
Biochemical and Physiological Effects:
Clozapine has been shown to have a number of biochemical and physiological effects, including the ability to increase the release of acetylcholine in the prefrontal cortex. It has also been shown to increase the activity of GABAergic neurons in the prefrontal cortex, which may contribute to its antipsychotic effects.

Advantages and Limitations for Lab Experiments

Clozapine has a number of advantages for use in laboratory experiments, including its well-established pharmacological profile and its ability to selectively target dopamine and serotonin receptors. However, it also has a number of limitations, including its potential for causing agranulocytosis, a serious blood disorder that can be fatal.

Future Directions

There are a number of future directions for research on 5-[(4-methyl-1-piperazinyl)carbonyl]-5H-dibenzo[b,f]azepine hydrochloride, including the development of new formulations and delivery methods that may improve its efficacy and reduce the risk of side effects. There is also ongoing research into the underlying mechanisms of 5-[(4-methyl-1-piperazinyl)carbonyl]-5H-dibenzo[b,f]azepine hydrochloride's antipsychotic effects, which may lead to the development of new treatments for schizophrenia and other psychiatric disorders. Additionally, research is being conducted to identify genetic factors that may influence an individual's response to 5-[(4-methyl-1-piperazinyl)carbonyl]-5H-dibenzo[b,f]azepine hydrochloride, which may help to personalize treatment for patients with schizophrenia.

Synthesis Methods

Clozapine can be synthesized using a variety of methods, including the reaction of 2-chloro-5-nitrobenzoic acid with 4-methylpiperazine in the presence of a reducing agent, such as iron powder. The resulting intermediate is then reduced with lithium aluminum hydride to form 5-[(4-methyl-1-piperazinyl)carbonyl]-5H-dibenzo[b,f]azepine hydrochloride.

Scientific Research Applications

Clozapine has been extensively studied for its efficacy in the treatment of schizophrenia, particularly in patients who have not responded to other antipsychotic medications. It has also been studied for its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and major depressive disorder.

properties

IUPAC Name

benzo[b][1]benzazepin-11-yl-(4-methylpiperazin-1-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O.ClH/c1-21-12-14-22(15-13-21)20(24)23-18-8-4-2-6-16(18)10-11-17-7-3-5-9-19(17)23;/h2-11H,12-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVVXGMFQWMWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N2C3=CC=CC=C3C=CC4=CC=CC=C42.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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